

Theoretical Mass of N-Mal-N-bis(PEG4-amine)

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Compound of Interest

Compound Name: **N-Mal-N-bis(PEG4-amine)**

Cat. No.: **B8106141**

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N-Mal-N-bis(PEG4-amine) is a branched polyethylene glycol (PEG) linker featuring a maleimide group and two terminal primary amine groups. The maleimide moiety allows for covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, while the amine groups can be conjugated to carboxyl groups or activated esters. The PEG4 spacers enhance hydrophilicity and provide flexibility.[\[1\]](#)[\[2\]](#)

The molecular formula for the free amine form of **N-Mal-N-bis(PEG4-amine)** is $C_{27}H_{50}N_4O_{11}$.

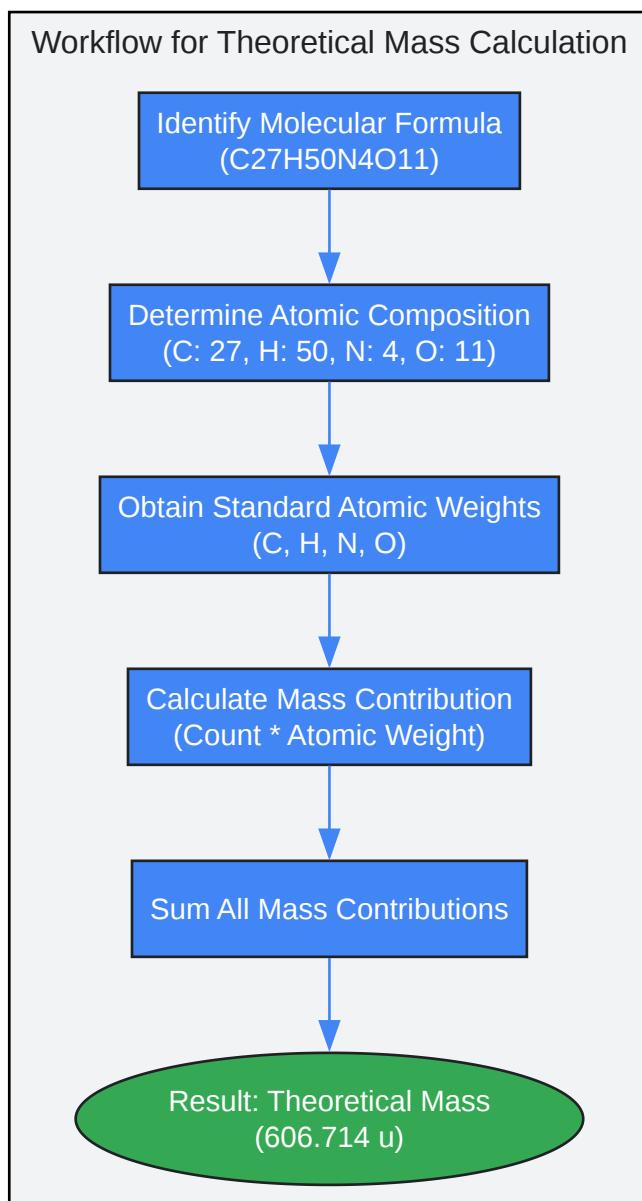
[\[2\]](#) The theoretical mass is calculated by summing the atomic masses of its constituent atoms.

Calculation of Theoretical Mass

The theoretical molecular weight is determined using the standard atomic weights of each element. The calculation is detailed in the table below.

Element	Atomic Symbol	Count	Standard Atomic Mass (u)	Total Mass (u)
Carbon	C	27	12.011	324.297
Hydrogen	H	50	1.008	50.400
Nitrogen	N	4	14.007	56.028
Oxygen	O	11	15.999	175.989
Total		606.714		

The calculated theoretical mass of **N-Mal-N-bis(PEG4-amine)** is 606.714 u. This value is consistent with the molecular weight of 606.7 g/mol provided by various suppliers.[1][2][3]



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Workflow for calculating the theoretical mass.

Experimental Protocols

The utility of **N-Mal-N-bis(PEG4-amine)** lies in its ability to link different molecules. Below are representative protocols for its application in bioconjugation and the formulation of drug

delivery systems.

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating a maleimide-functionalized linker, such as **N-Mal-N-bis(PEG4-amine)**, to a protein with available thiol groups.[4][5][6][7][8]

Materials:

- Thiol-containing protein (e.g., antibody, enzyme)
- **N-Mal-N-bis(PEG4-amine)**
- Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
- Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced
- Anhydrous DMSO or DMF for dissolving the maleimide linker
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[4][6]
- Linker Preparation: Prepare a stock solution of **N-Mal-N-bis(PEG4-amine)** in anhydrous DMSO or DMF at a concentration of 10 mM.[7]
- Conjugation Reaction: Add the maleimide linker stock solution to the protein solution to achieve a 10-20 fold molar excess of the linker. The reaction should be performed with gentle stirring.[4][8]
- Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

- Purification: Remove the excess, unreacted linker and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.[5]

Protocol for Synthesis of PEGylated Nanoparticles

This protocol provides a general method for preparing drug-loaded PEGylated nanoparticles, where a PEG linker could be incorporated.[9][10][11]

Materials:

- Polymer (e.g., PLGA)
- Drug to be encapsulated
- PEGylated linker (e.g., a derivative of **N-Mal-N-bis(PEG4-amine)**)
- Organic solvent (e.g., acetone, acetonitrile)
- Aqueous solution (e.g., deionized water, buffer)
- Surfactant (e.g., PVA)

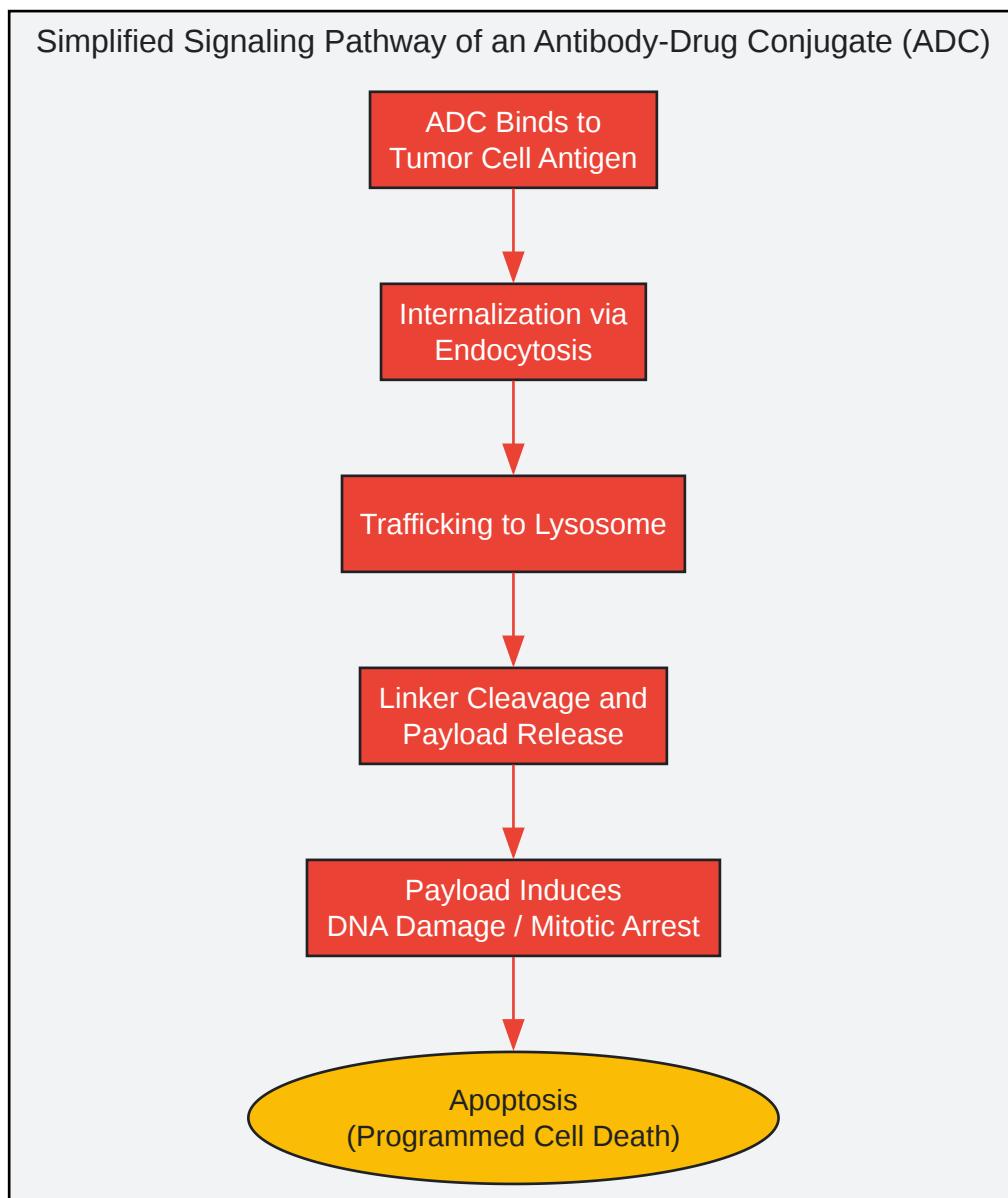
Procedure:

- Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in an organic solvent. A PEGylated lipid or polymer can be co-dissolved to form the PEG layer.
- Nanoprecipitation: Add the organic phase dropwise into a larger volume of an aqueous solution containing a surfactant, under constant stirring. This causes the polymer to precipitate, encapsulating the drug and forming nanoparticles.[9]
- Solvent Evaporation: Stir the resulting nanoparticle suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
- Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove the surfactant and unencapsulated drug.

- Resuspension: Resuspend the purified PEGylated nanoparticles in an appropriate buffer for storage or further use.

Application in Antibody-Drug Conjugates (ADCs)

N-Mal-N-bis(PEG4-amine) is an ideal linker for constructing ADCs, which are targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells.[12][13][14] The antibody component of an ADC binds to a specific antigen on the surface of a tumor cell. Following binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.[13][15] The PEG linker enhances the solubility and stability of the ADC.[16][17][18]



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